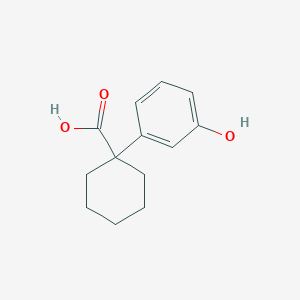![molecular formula C13H14F3NO2 B13533750 rac-methyl (3R,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13533750.png)
rac-methyl (3R,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-methyl (3R,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of rac-methyl (3R,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate typically involves the trifluoromethylation of carbon-centered radical intermediates. One common method includes the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor. This process can be promoted by visible light irradiation, allowing for the formation of electron donor-acceptor complexes and subsequent single electron transfer reactions . Industrial production methods often leverage these synthetic routes due to their efficiency and the mild reaction conditions required .
Analyse Chemischer Reaktionen
Rac-methyl (3R,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often involving the use of oxidizing agents such as peroxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by bases or nucleophiles
Common reagents used in these reactions include trifluoromethyl phenyl sulfone, sodium trifluoromethanesulfinate, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Rac-methyl (3R,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used in the study of radical trifluoromethylation and the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a valuable tool in the study of biological systems and the development of new biochemical assays.
Wirkmechanismus
The mechanism of action of rac-methyl (3R,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate involves the interaction of its trifluoromethyl group with various molecular targets. The trifluoromethyl group can participate in electron transfer reactions, forming radical intermediates that can further react with other molecules. This process is often facilitated by visible light irradiation, which promotes the formation of electron donor-acceptor complexes and subsequent single electron transfer reactions .
Vergleich Mit ähnlichen Verbindungen
Rac-methyl (3R,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate can be compared to other trifluoromethylated compounds, such as:
Trifluoromethyl phenyl sulfone: Used as a trifluoromethyl radical precursor in similar synthetic methodologies.
Trifluoromethyl amines: These compounds also feature the trifluoromethyl group and are used in various chemical and pharmaceutical applications.
The uniqueness of this compound lies in its specific structure, which combines the trifluoromethyl group with a pyrrolidine ring, offering distinct reactivity and applications in scientific research.
Eigenschaften
Molekularformel |
C13H14F3NO2 |
|---|---|
Molekulargewicht |
273.25 g/mol |
IUPAC-Name |
methyl (3S,4R)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H14F3NO2/c1-19-12(18)11-7-17-6-10(11)8-3-2-4-9(5-8)13(14,15)16/h2-5,10-11,17H,6-7H2,1H3/t10-,11+/m0/s1 |
InChI-Schlüssel |
HXQXFJKEWKTQMV-WDEREUQCSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1CNC[C@H]1C2=CC(=CC=C2)C(F)(F)F |
Kanonische SMILES |
COC(=O)C1CNCC1C2=CC(=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[5-(Ethanesulfonyl)thiophen-2-yl]methanamine](/img/structure/B13533718.png)



